Cas no 1818847-76-5 (methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate)

methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
- Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate
- methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate
- DTXSID101132053
- SY099246
- SB64740
- Methyl6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate
- methyl 6-bromo-3,3-dimethyl-2-oxo-1H-indole-4-carboxylate
- SCHEMBL23244415
- P15516
- DB-172435
- CS-0048941
- AS-52703
- 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester
- AKOS027337248
- MFCD28144221
- 1818847-76-5
-
- MDL: MFCD28144221
- インチ: 1S/C12H12BrNO3/c1-12(2)9-7(10(15)17-3)4-6(13)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16)
- InChIKey: DGLPOVAKRXDNJK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)OC)C2=C(C=1)NC(C2(C)C)=O
計算された属性
- せいみつぶんしりょう: 297.00006 g/mol
- どういたいしつりょう: 297.00006 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ぶんしりょう: 298.13
- トポロジー分子極性表面積: 55.4
methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB463537-500mg |
Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate, 95%; . |
1818847-76-5 | 95% | 500mg |
€506.50 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119581-10g |
Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate |
1818847-76-5 | 97% | 10g |
¥19555 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2031-5G |
methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate |
1818847-76-5 | 97% | 5g |
¥ 7,682.00 | 2023-04-14 | |
TRC | M225545-10mg |
Methyl 6-Bromo-3,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Indole-4-Carboxylate |
1818847-76-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2031-1G |
methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate |
1818847-76-5 | 97% | 1g |
¥ 2,560.00 | 2023-04-14 | |
Chemenu | CM262608-1g |
Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate |
1818847-76-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175210-500mg |
methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate |
1818847-76-5 | 97% | 500mg |
¥6304.90 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119581-1g |
Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate |
1818847-76-5 | 97% | 1g |
¥4189 | 2023-04-15 | |
Aaron | AR0023VT-100mg |
1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester |
1818847-76-5 | 97% | 100mg |
$125.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2031-100mg |
methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate |
1818847-76-5 | 97% | 100mg |
¥719.0 | 2024-04-23 |
methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylateに関する追加情報
Methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate (CAS No. 1818847-76-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate, identified by its CAS number 1818847-76-5, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its complex indoline core structure, has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents. The presence of both bromine and ester functional groups makes it a valuable building block for further chemical modifications, enabling the synthesis of a wide array of pharmacologically active molecules.
The indoline scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active compounds. Its aromatic system and ability to adopt multiple conformations contribute to its pharmacological efficacy. Specifically, the 6-bromo substituent on the indoline ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing more intricate molecular architectures. Additionally, the 3,3-dimethyl group enhances the steric environment around the ring, influencing both the reactivity and the binding properties of the resulting compounds.
The 2-oxo moiety, also known as an ethylidene carbonate group, introduces a polar region into the molecule, which can be exploited for solubility enhancements and interactions with biological targets. Furthermore, the carboxylate ester functionality at the 4-position offers another point of modification, allowing for further derivatization into amides, acids, or other pharmacophores. These features collectively make methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate a cornerstone in the synthesis of drugs targeting various therapeutic areas.
In recent years, there has been a surge in research focused on indoline derivatives due to their demonstrated efficacy in treating neurological disorders, infectious diseases, and cancer. For instance, studies have highlighted the potential of indoline-based compounds as kinase inhibitors and antimicrobial agents. The brominated derivative mentioned here is particularly intriguing because it serves as a precursor for generating novel analogs with enhanced binding affinity and selectivity. Researchers have leveraged its reactivity to develop inhibitors that disrupt critical cellular pathways involved in disease progression.
The pharmaceutical industry has increasingly relied on high-throughput screening and computational modeling to identify promising lead compounds. Methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate has been employed in such programs due to its structural versatility. By systematically modifying its core structure or appending different substituents, chemists can explore vast chemical spaces efficiently. This approach has led to the discovery of several candidates that are currently undergoing preclinical evaluation.
The synthetic methodologies for preparing methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate typically involve multi-step processes starting from commercially available precursors. One common route involves the bromination of an indoline derivative followed by esterification and subsequent functional group manipulations. Advances in catalytic systems have improved the efficiency and scalability of these reactions, making it feasible to produce larger quantities for industrial applications. Such improvements are crucial for supporting drug development pipelines that require substantial amounts of intermediates.
The role of this compound extends beyond mere structural diversity; it also contributes to understanding reaction mechanisms and developing new synthetic strategies. For example, investigations into its coupling reactions have provided insights into optimizing conditions for cross-coupling under mild conditions while maintaining high yields. These findings are not only applicable to this specific compound but also have broader implications for green chemistry initiatives aimed at reducing waste and energy consumption.
As computational power continues to grow, so does the ability to predict how modifications will affect biological activity. Virtual screening techniques combined with experimental validation have become standard practice in drug discovery. Methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate serves as a test case for these approaches because its structural features can be easily altered while retaining key pharmacophoric elements. This flexibility allows researchers to balance potency with pharmacokinetic properties effectively.
The future prospects for this compound are promising given its utility as a scaffold for drug development. As new diseases emerge or existing ones evolve resistance to current treatments, there will be an ongoing need for innovative therapeutics. The ability to generate structurally diverse derivatives from methyl 6-bromo-3,3-dimethyl-2-oxo-indoline-4-carboxylate ensures that it will remain relevant in academic research labs and pharmaceutical companies alike.
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